4-Hydroxydiphenylamine

Antioxidant Chemistry Polymer Stabilization Free Radical Scavenging

Sourcing generic diphenylamine or aminophenol for antioxidant applications introduces performance and compliance risks. 4-HDPA (CAS 122-37-2) mitigates these with a dual hydrogen-donating mechanism from both amine (-NH-) and phenolic (-OH) groups, delivering superior radical scavenging efficiency under thermal stress. • Extended rubber/elastomer service life vs. conventional amine antioxidants; efficacy validated under oxidative and thermal aging conditions • Established high-yield (>85%) synthesis routes ensure a stable, cost-effective supply chain for pharmaceutical and agrochemical intermediate production • Essential analytical standard for 6PPD environmental transformation monitoring; well-characterized aquatic toxicity profile (96-hr LC50: 339 µg/L for mayfly larvae) supports regulatory compliance studies

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 122-37-2
Cat. No. B052144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxydiphenylamine
CAS122-37-2
Synonyms4-(Phenylamino)phenol;  4-Anilinophenol;  N-(4-Hydroxyphenyl)aniline;  N-Phenyl-p-aminophenol;  NSC 1543;  VTI 1;  VTI 1 (Phenol);  p-(Phenylamino)phenol;  p-Anilinophenol;  p-Hydroxydiphenylamine;  p-Hydroxyldiphenylamine;  p-Oxydiphenylamine
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H
InChIKeyJTTMYKSFKOOQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxydiphenylamine: Dual-Function Antioxidant & Intermediate


4-Hydroxydiphenylamine (4-HDPA; CAS: 122-37-2), also known as p-hydroxydiphenylamine or 4-anilinophenol, is an aromatic amine organic compound with the molecular formula C12H11NO . It features a diphenylamine backbone substituted with a hydroxyl group at the para position . This structural configuration confers dual antioxidant functionality, enabling it to act via both hydrogen atom donation from its amine (-NH-) and phenolic (-OH) groups . It is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes [1], but its primary industrial value lies in its use as an antioxidant and antidegradant in rubber, elastomers, and lubricants [2].

Compound Role Dual-function antioxidant and synthesis intermediate
Key Mechanism Para-OH group enables dual H-donation for radical scavenging
Primary Applications Rubber/elastomer stabilization, lubricant antioxidant, analytical standard

4-HDPA: In-Class Substitution Risks


In procurement for antioxidant or synthetic applications, substituting 4-HDPA with a generic 'diphenylamine' or a simple 'aminophenol' introduces significant performance and safety risks. The para-hydroxyl group is not a passive substituent; it fundamentally alters the compound's antioxidant mechanism, thermochemical properties, and environmental fate profile. Unlike unsubstituted diphenylamine, 4-HDPA provides dual hydrogen-donating sites , and its efficacy is differentially impacted by matrix acidity [1]. Furthermore, as a key transformation product of the tire antioxidant 6PPD, its specific aquatic toxicity profile (96-hr LC50 of 339 µg/L for mayfly larvae) is a distinct and increasingly scrutinized environmental characteristic not shared by its parent or all analogs [2]. A simple interchange risks under-performance in stabilization, unanticipated sensitivity to formulation conditions, or an overlooked environmental compliance burden.

Target 4-Hydroxydiphenylamine
If replaced by Diphenylamine Single N-H donation and stable under acidity, but lower reported radical scavenging efficiency; oxidation protection may shift.
Target 4-Hydroxydiphenylamine
If replaced by Generic Aminophenol May lack diphenylamine backbone; thermochemical profile, solubility, and environmental fate endpoints may not transfer.

4-HDPA: Performance, Synthesis & Environmental Fate


Dual Hydrogen-Donating Sites vs. Diphenylamine

4-HDPA possesses two active hydrogen-donating sites (N-H and O-H) with distinct bond dissociation energies (BDE), in contrast to diphenylamine which has only the N-H site. The O-H BDE in 4-HDPA is lower than the N-H BDE, which is a key differentiator. One study calculated the O-H BDE for 4-HDPA at 341.4 kJ/mol and the N-H BDE at 352.9 kJ/mol [1]. Another study using experimental kinetic data reports D O-H = 338.8 kJ/mol and D N-H = 355.9 kJ/mol [2]. This dual-site, lower-energy hydrogen donation mechanism enables more efficient radical scavenging initiation compared to the single, higher-energy N-H bond in diphenylamine.

Dual H-Donor BDE
Head-to-head
Reported O-H BDE: 341.4 kJ/mol; N-H BDE: 352.9 kJ/mol vs. diphenylamine N-H ~364.1 kJ/mol
Supports antioxidant ranking by lower energy H-donation pathway
Gas-phase composite method data; matrix effects require separate review
Antioxidant Chemistry Polymer Stabilization Free Radical Scavenging

Superior Radical Inhibition vs. Ionol & Diphenylamine

In studies of radiation-induced oxidation of hexane, 4-hydroxydiphenylamine demonstrated superior inhibition of reactions involving alkyl and α-hydroxyalkyl radicals compared to the common antioxidants ionol (a phenolic antioxidant) and diphenylamine. The study found that 4-HDPA was among a select group of compounds that were 'superior to ionol and diphenylamine in the inhibition of reactions of alkyl and α-hydroxyalkyl radicals' [1]. Furthermore, 4-HDPA was 'highly competitive with commercial antioxidants in the efficiency of inhibition of radiation-induced processes of hexane oxidation' [2].

Radical Inhibition
Head-to-head
Reported superior to ionol and diphenylamine in inhibiting alkyl and α-hydroxyalkyl radicals
Supports antioxidant formulation context under high-energy radical conditions
Radiation-induced hexane oxidation model; qualitative ranking
Radiation Chemistry Oxidation Stability Antioxidant Efficiency

Acidity Sensitivity vs. Diphenylamine

The performance of 4-HDPA is sensitive to the acidity of the matrix, a key consideration for lubricant formulations. A study on synthetic ester oil found that 'as the acidity increases, ... the antioxidant efficiency of p-hydroxydiphenylamine and phenols decreases.' In direct contrast, 'the efficiency of diphenylamine does not change significantly' under the same conditions [1]. This indicates that while 4-HDPA may offer superior baseline performance, its activity can be compromised in acidic environments, whereas diphenylamine maintains its efficacy.

Acidity Sensitivity
Head-to-head
4-HDPA efficiency decreases with acidity; diphenylamine efficiency does not change significantly
Formulation pH context may alter antioxidant performance; requires review for acidic lubricants
Synthetic ester oil matrix; qualitative comparison
Lubricant Formulation Ester Oil Stability Antioxidant Compatibility

Aquatic Toxicity: 6PPD Transformation Product

4-HDPA is a primary transformation product of the widely used tire antioxidant 6PPD, a fact that has placed it under intense environmental scrutiny . Its specific aquatic toxicity to mayfly larvae (Neocloeon triangulifer) has been quantified with a 96-hr median lethal concentration (LC50) of 339 µg/L [1]. While the study notes this concentration is above environmentally relevant levels, the presence of 4-HDPA and other TPs in roadway runoff at concentrations >1 µg/L [2] establishes it as a compound of emerging concern. This environmental fate and toxicity data is unique to 4-HDPA among its close antioxidant analogs.

Aquatic Toxicity
Reported
96-hr LC50 = 339 µg/L for mayfly larvae (Neocloeon triangulifer)
Supports environmental fate and regulatory screening review
Concentration above typical environmental levels; emerging concern
Environmental Toxicology Tire Wear Particles Regulatory Compliance

High-Yield & High-Purity Synthesis

The industrial viability of 4-HDPA is supported by patented synthesis processes that achieve high yields. One method, involving the reaction of hydroquinone with aniline in the presence of an inorganic phosphoric acid compound while removing water, produces the compound in high yield and with a shortened reaction time while suppressing side reactions [1]. Another patent describes a process yielding 4-HDPA with a purity of 82.8% by weight, corresponding to an 87.5% theoretical yield [2]. These well-defined, high-efficiency processes contrast with lower-yielding methods (e.g., 27.4% yield ) and ensure a reliable, cost-effective supply chain for industrial procurement.

Synthesis Yield
Reported
Reported yield up to 87.5% theoretical, purity 82.8% by weight (vs. 27.4% for alternative route)
Supports synthesis cost and supply reliability review
Patent data; process-specific performance
Process Chemistry Chemical Manufacturing Cost Efficiency

4-HDPA: High-Value Application Scenarios


Rubber & Elastomer Antioxidant Stabilization

4-HDPA is the antidegradant of choice in rubber formulations (e.g., SBR, NBR, natural rubber) where superior resistance to oxidative aging, cracking, and embrittlement is paramount, particularly under thermal stress . Its dual hydrogen-donating mechanism, evidenced by lower bond dissociation energies [1], provides a more efficient defense against radical chain reactions compared to conventional amine antioxidants like diphenylamine. This translates to extended service life for automotive components, industrial hoses, and seals operating in demanding thermal and oxidative environments.

Antioxidant for Non-Acidic Ester Lubricants

4-HDPA is an effective antioxidant in synthetic ester lubricants, provided the formulation does not have significant acidity. While baseline performance is strong, its efficiency is known to decrease as acidity increases [2]. Therefore, it is optimally deployed in high-quality, well-maintained ester oil systems where acidity is controlled. In contrast, diphenylamine may be a more robust choice for applications where the lubricant is expected to encounter or generate acidic species.

Analytical Standard for Tire Wear Particles

Due to its established role as a primary transformation product of the ubiquitous tire antioxidant 6PPD , high-purity 4-HDPA is an essential analytical standard for environmental scientists. It is used to develop and validate LC/MS or GC/MS methods for quantifying 6PPD and its degradation products in roadway runoff, surface water, and stormwater [3]. Its well-defined aquatic toxicity (96-hr LC50 = 339 µg/L) [4] makes it a key target analyte for assessing the ecological impact of tire wear particles.

Pharmaceutical & Agrochemical Intermediate

For process chemists, 4-HDPA represents a reliable and cost-effective intermediate. The existence of high-yield (>85%) and high-purity synthesis routes [5] ensures a stable and economically viable supply chain. This makes it a preferred building block for scaling up the production of complex pharmaceuticals or agricultural chemicals that incorporate the 4-anilinophenol moiety, as the high-yield processes minimize raw material costs and purification overhead.

Application
Selection Property
Validation Focus
Rubber & Elastomer Stabilization
Dual hydrogen-donating mechanism with lower reported BDE
Oxidative aging and radical scavenging under thermal stress
Non-Acidic Ester Lubricant Antioxidant
High baseline efficiency; acidity sensitivity documented
Antioxidant performance in controlled-acidity lubricant systems
Tire Wear Particle Analytical Standard
Defined transformation product with quantifiable aquatic toxicity
LC/MS or GC/MS method development for environmental monitoring
Pharmaceutical & Agrochemical Intermediate
Reported high-yield synthesis route (>85%)
Cost-effective scale-up and supply reliability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxydiphenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.